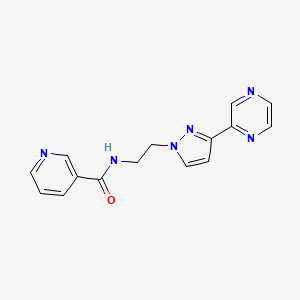

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

Description

Properties

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c22-15(12-2-1-4-16-10-12)19-7-9-21-8-3-13(20-21)14-11-17-5-6-18-14/h1-6,8,10-11H,7,9H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBLAWMUYJCUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the Pyrazine Ring: The pyrazine ring can be introduced through a condensation reaction involving a suitable diamine and a diketone.

Coupling with Nicotinamide: The final step involves coupling the pyrazole-pyrazine intermediate with nicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide features a unique combination of a pyrazine ring, a pyrazole ring, and a nicotinamide moiety. The molecular formula is , and its synthesis typically involves multi-step organic reactions.

Synthesis Steps:

- Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

- Introduction of the Pyrazine Ring: A condensation reaction involving a suitable diamine and a diketone is used to introduce the pyrazine ring.

- Coupling with Nicotinamide: The final step involves coupling the pyrazole-pyrazine intermediate with nicotinamide using coupling reagents like EDCI in the presence of a base such as triethylamine.

Biological Activities

Research indicates that this compound exhibits significant biological activities, making it a candidate for therapeutic applications:

Potential Therapeutic Effects:

- Anticancer Activity: The compound has been shown to inhibit specific kinases involved in tumor growth and proliferation, suggesting its potential as an anticancer agent. Molecular docking studies indicate that it can effectively bind to active sites on these enzymes, modulating their activity.

- Anti-inflammatory Properties: Investigations into its biochemical interactions suggest that it may also play a role in inflammatory pathways, potentially leading to new anti-inflammatory treatments.

Applications in Research and Industry

This compound has several noteworthy applications:

| Field | Application |

|---|---|

| Medicinal Chemistry | Explored for developing new anti-cancer and anti-inflammatory drugs. |

| Biochemical Research | Used as a biochemical probe due to its ability to interact with various biological targets. |

| Material Science | Investigated for potential use in developing new materials with specific electronic or photonic properties. |

| Synthetic Chemistry | Serves as a building block for synthesizing more complex molecules. |

Mechanism of Action

The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide and its analogs:

Detailed Structural and Functional Analysis

Pyrazole and Pyrazine Modifications

- Target Compound vs. : The addition of a 5-cyclopropyl group on the pyrazole ring in introduces steric bulk and lipophilicity, which may enhance membrane permeability or alter binding pocket interactions.

- Target Compound vs. : Replacing nicotinamide (3-position) with isonicotinamide (4-position) shifts the carboxamide’s orientation, likely affecting hydrogen-bonding patterns with biological targets. This positional isomerism could significantly alter selectivity in enzyme inhibition .

Physicochemical Implications

- Molecular Weight : ’s higher molecular weight (402.4 vs. ~294.31) may impact bioavailability, adhering to Lipinski’s "rule of five" thresholds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling pyrazine-pyrazole intermediates with nicotinamide derivatives. Key factors include:

- Catalysts : Iodine or tert-butyl hydroperoxide may enhance coupling efficiency (e.g., in thiophene-acetamide analogs) .

- Solvents : Polar aprotic solvents (e.g., DMF) or toluene improve yields in similar pyrazole-ethylamide syntheses .

- Temperature : Controlled heating (60–80°C) minimizes side reactions .

- Monitoring : Use TLC or HPLC to track intermediates; purify via column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Assign peaks for pyrazine (δ ~8.5–9.0 ppm) and pyrazole (δ ~6.5–7.5 ppm) protons; confirm ethylenic linkages via coupling patterns .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and pyrazine/pyrazole ring vibrations .

- LC-MS : Verify molecular weight (expected [M+H]+ ~352 g/mol) and fragmentation patterns .

Q. How can crystallographic data be obtained and refined for structural confirmation?

- Data Collection : Use single-crystal X-ray diffraction with Mo/Kα radiation.

- Refinement : Apply SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data .

- Validation : Check CIF files for bond-length/angle consistency (e.g., pyrazine N-C bonds ~1.33 Å) .

Advanced Research Questions

Q. How do pH and solvent polarity influence the compound’s reactivity in nucleophilic substitution or hydrolysis?

- Mechanistic Insights :

- Acidic Conditions : Protonation of pyrazine nitrogen increases electrophilicity, favoring nucleophilic attack at the ethylenic spacer .

- Basic Conditions : Hydrolysis of the amide group may occur, requiring pH 7–8 buffers for stability .

- Solvent Effects : Higher yields in DMF vs. ethanol due to better solubility of aromatic intermediates .

Q. What computational methods predict the compound’s binding affinity for kinase targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR or MAPK kinases).

- DFT Analysis : Calculate HOMO/LUMO energies to assess electron-rich pyrazine/pyrazole regions for π-π stacking .

- MD Simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories .

Q. How can contradictory bioactivity data (e.g., IC50 variability) be resolved across assays?

- Assay Design : Standardize conditions (e.g., 37°C, 5% CO₂ for cell-based assays; pH 7.4 buffer for enzymatic studies) .

- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

- Statistical Analysis : Apply ANOVA to assess inter-experimental variability; use EC50 curves with R² > 0.95 .

Q. What structural analogs of this compound show improved pharmacokinetic properties?

- SAR Trends :

| Modification | Impact | Example Reference |

|---|---|---|

| Pyrazine → Pyridine | Reduced metabolic clearance | |

| Ethyl → Propyl spacer | Enhanced solubility | |

| Nicotinamide → Thioacetamide | Increased logP |

- ADME Profiling : Use Caco-2 permeability assays and hepatic microsome stability tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.